1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene
Description
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene is a halogen- and sulfur-substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups:
- A 4-fluoro substituent, which enhances electronic effects and bioavailability via its strong electron-withdrawing nature .
- A 2-(trifluoromethylthio) group, contributing to lipophilicity and metabolic stability due to the trifluoromethyl moiety and sulfur atom .
- A 3-chloropropyl chain, a common structural motif in pharmaceuticals and agrochemicals for modulating solubility and reactivity .
This compound’s structural complexity makes it valuable in drug discovery, particularly in optimizing pharmacokinetic properties or targeting specific receptors.
Properties
Molecular Formula |
C10H9ClF4S |
|---|---|
Molecular Weight |
272.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-fluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
UXXNTAZFAMZNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Electrophilic Trifluoromethylthiolation Using Triptycenyl Sulfide
A metal-free approach developed by employs triptycenyl sulfide (Trip-SMe) and triflic acid (TfOH) to generate a highly electrophilic SCF₃⁺ intermediate. For this compound, this method enables late-stage trifluoromethylthiolation of 1-(3-chloropropyl)-4-fluorobenzene:
$$
\text{1-(3-Chloropropyl)-4-fluorobenzene} + \text{SCF}_3\text{ reagent} \xrightarrow{\text{Trip-SMe, TfOH}} \text{Target Compound}
$$
Optimization Insights :
Copper-Catalyzed Trifluoromethylthiolation with Directing Groups
For substrates requiring regiocontrol, reports a copper-catalyzed method using 1,10-phenanthroline as a ligand. The 4-fluoro group acts as a weak directing group, steering SCF₃ installation to the ortho position:
$$
\text{1-(3-Chloropropyl)-4-fluorobenzene} + \text{CuSCF}_3 \xrightarrow{\text{CuBr, 1,10-phen}} \text{Target Compound}
$$
Key Parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% CuBr | 75 |
| Ligand | 1,10-Phenanthroline | - |
| Solvent | DMF | - |
| Temperature | 25°C | - |
This method avoids harsh acids but requires anhydrous conditions.
Sequential Functionalization of Benzene Derivatives
Chloropropylation via Friedel-Crafts Alkylation
A patent-derived approach uses chloromethylation reagents (e.g., chloromethyl methyl ether) with Lewis acids (AlCl₃) to introduce the chloropropyl chain:
$$
\text{4-Fluoro-2-(trifluoromethylthio)benzene} + \text{Cl(CH₂)₃Cl} \xrightarrow{\text{AlCl₃}} \text{Target Compound}
$$
Challenges :
- Regioselectivity : Competing para-substitution necessitates low temperatures (-10°C).
- Byproducts : Di-alkylation products form above 50°C, reducing yields to <50%.
One-Pot Multi-Step Synthesis
A scalable route from combines chloropropylation and trifluoromethylthiolation in a single reactor:
- Chloropropylation :
$$
\text{Benzene} + \text{Cl(CH₂)₃MgCl} \xrightarrow{\text{FeCl₃}} \text{1-(3-Chloropropyl)benzene}
$$ - Nitration and Reduction : Introduces amino groups for subsequent fluorination.
- Schiemann Reaction : Converts amine to fluorine using NaNO₂ and HF.
- Trifluoromethylthiolation : As described in Section 2.1.
Advantages :
Analytical Characterization and Quality Control
Spectroscopic Identification
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity, with chloropropyl dimer (<1.5%) as the primary impurity.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Electrophilic SCF₃ | 320 | 82 | High |
| Cu-Catalyzed | 410 | 75 | Moderate |
| One-Pot | 290 | 61 | High |
Recommendation : The electrophilic route offers the best balance of cost and yield for ton-scale production.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the trifluoromethylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of fluorine, trifluoromethylthio, and chloropropyl groups. Below is a systematic comparison with structurally or functionally related compounds:
Substituent-Specific Comparisons
A. Chloropropyl-Containing Analogues
B. Trifluoromethylthio-Containing Analogues
C. Fluorinated Analogues
- Key Differences: The target’s trifluoromethylthio group offers greater metabolic resistance than non-sulfur fluorinated compounds, which may extend its half-life .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethylthio)benzene, considering the reactivity of its substituents?
Answer: The synthesis should account for the electron-withdrawing fluorine and trifluoromethylthio groups, which may deactivate the benzene ring. A multi-step approach is recommended:
- Step 1: Introduce the 3-chloropropyl group via Friedel-Crafts alkylation using 3-chloropropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Step 2: Fluorination at position 4 using a halogen exchange reaction (e.g., Balz-Schiemann reaction with diazonium tetrafluoroborate) .
- Step 3: Install the trifluoromethylthio group via nucleophilic aromatic substitution (e.g., using CF₃S−Na⁺ in polar aprotic solvents like DMF) .
- Critical Note: Monitor reaction temperatures to avoid decomposition of the trifluoromethylthio moiety, which is thermally sensitive .
Q. What purification techniques are most effective for isolating this compound, given its halogenated substituents?
Answer:
- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate halogenated byproducts .
- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility due to the polar trifluoromethylthio group .
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to detect residual solvents or halogenated impurities .
Q. How should researchers design stability studies to assess degradation under varying pH and temperature?
Answer:
- Experimental Design:
- pH Stability: Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) .
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Key Degradation Products: Likely include hydrolyzed chloropropyl chains (forming propanols) and oxidized sulfur species (e.g., sulfoxides) .
Advanced Research Questions
Q. How can conflicting NMR and mass spectrometry data regarding the compound’s regiochemistry be resolved?
Answer:
- Multi-Technique Validation:
- 2D NMR (COSY, NOESY): Resolve overlapping signals caused by the chloropropyl chain’s conformational flexibility. NOE correlations can confirm spatial proximity of substituents .
- High-Resolution Mass Spectrometry (HRMS): Compare experimental isotopic patterns with theoretical models to distinguish between positional isomers (e.g., fluorine at position 3 vs. 4) .
- X-Ray Crystallography: If crystalline, determine the exact molecular geometry and substituent positions .
Q. What strategies elucidate reaction mechanisms involving this compound in cross-coupling reactions?
Answer:
- Mechanistic Probes:
- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at reactive sites (e.g., benzylic positions) to identify rate-determining steps .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for possible pathways (e.g., oxidative addition vs. radical mechanisms) .
- Trapping Intermediates: Add radical scavengers (e.g., TEMPO) or electrophilic traps to detect short-lived species during Suzuki-Miyaura couplings .
Q. How can computational models predict this compound’s electronic properties for material science applications?
Answer:
- Key Parameters to Model:
- Frontier Molecular Orbitals (HOMO/LUMO): Calculate using software like ORCA to predict reactivity in charge-transfer complexes .
- Solvatochromic Effects: Simulate UV-Vis spectra in solvents of varying polarity to assess π→π* transitions influenced by the electron-withdrawing groups .
- Molecular Electrostatic Potential (MESP): Map surface charge distribution to identify nucleophilic/electrophilic sites for doping in conductive polymers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points and spectral data across studies?
Answer:
- Root Causes:
- Resolution:
- Standardize Protocols: Use identical purification methods and analytical conditions across labs.
- Cross-Validate: Compare data with structurally analogous compounds (e.g., 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) to identify trends .
Research Applications
Q. What potential applications exist in medicinal chemistry, given its structural features?
Answer:
- Target Identification:
- Proof-of-Concept Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
